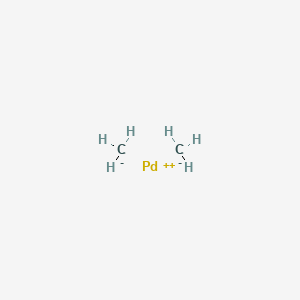
Palladium, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, dimethyl- is an organometallic compound that features palladium bonded to two methyl groups This compound is of significant interest in the field of chemistry due to its unique properties and its role in various catalytic processes
准备方法
The synthesis of palladium, dimethyl- typically involves the reaction of palladium(II) chloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the methylating agents. Industrial production methods often involve the use of palladium(II) acetate as a precursor, which is then reacted with methylating agents under controlled conditions to yield palladium, dimethyl-.
化学反应分析
Palladium, dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules and polymers.
科学研究应用
Palladium, dimethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Biology: It is used in the development of new pharmaceuticals and in the study of biological processes that involve metal ions.
Medicine: Palladium compounds are being explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of fine chemicals, polymers, and in various catalytic processes in the chemical industry.
作用机制
The mechanism by which palladium, dimethyl- exerts its effects typically involves the formation of palladium(0) species, which then participate in catalytic cycles. These cycles often involve oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include organic substrates and various ligands that interact with the palladium center.
相似化合物的比较
Palladium, dimethyl- can be compared to other palladium compounds such as palladium(II) acetate, palladium(II) chloride, and palladium(0) complexes. While all these compounds are used in catalysis, palladium, dimethyl- is unique in its ability to facilitate specific types of reactions, particularly those involving methyl groups. Similar compounds include:
Palladium(II) acetate: Used as a precursor in many palladium-catalyzed reactions.
Palladium(II) chloride: Commonly used in the synthesis of other palladium complexes.
Palladium(0) complexes: Widely used in various catalytic processes.
Palladium, dimethyl- stands out due to its specific reactivity and the types of products it can help synthesize.
属性
CAS 编号 |
93895-88-6 |
|---|---|
分子式 |
C2H6Pd |
分子量 |
136.49 g/mol |
IUPAC 名称 |
carbanide;palladium(2+) |
InChI |
InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |
InChI 键 |
IRZVKYGINSGOOD-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


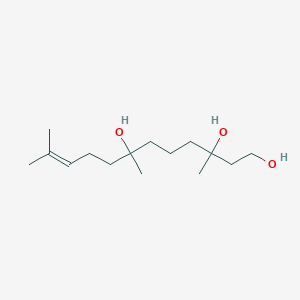
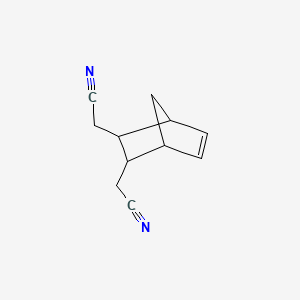
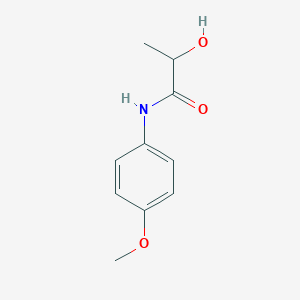
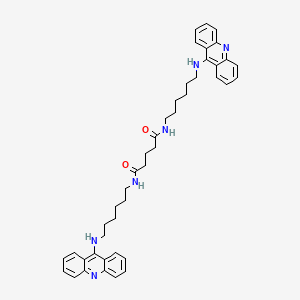

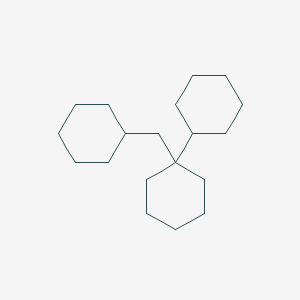
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
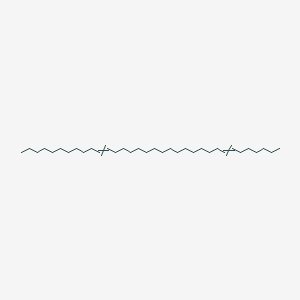
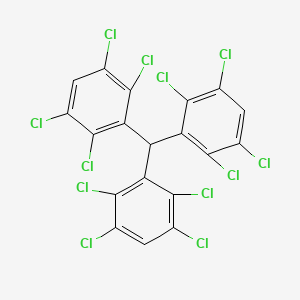
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)


![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
